molecular formula C9H12N4O B8612502 4,6-Diamino-2-isopropoxy-nicotinonitrile

4,6-Diamino-2-isopropoxy-nicotinonitrile

Cat. No.: B8612502
M. Wt: 192.22 g/mol
InChI Key: OYKCTNLPJOZWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diamino-2-isopropoxy-nicotinonitrile is a useful research compound. Its molecular formula is C9H12N4O and its molecular weight is 192.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

4,6-diamino-2-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C9H12N4O/c1-5(2)14-9-6(4-10)7(11)3-8(12)13-9/h3,5H,1-2H3,(H4,11,12,13)

InChI Key

OYKCTNLPJOZWRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC(=N1)N)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heavy walled, sealable tube suitable for microwave heating was charged with 6 mL of 2-propanol and 150 mg (6.5 mmol) of sodium. The mixture was stirred at 95° C. until all of the sodium had reacted (15 minutes), then 650 mg (3.05 mmol) of 2-bromo-4,6-diaminonicotinonitrile was added. The tube was sealed, and the mixture was heated with a microwave apparatus at 150° C. for 10 minutes then cooled and diluted with 30 mL of water. The precipitate was collected, washed with water until pH=7, then dried under reduced pressure at 95° C. to provide 312 mg (53%) of pale yellow crystals.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
650 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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